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Compound of Interest

Compound Name: ATTO 633

Cat. No.: B15556691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

ATTO 633, a fluorescent dye belonging to the rhodamine family, has emerged as a powerful

tool for single-molecule detection and super-resolution microscopy. Its exceptional

photophysical properties, including high photostability, strong absorption, and a high

fluorescence quantum yield, make it an ideal candidate for a range of sensitive applications.

This guide provides a comprehensive overview of ATTO 633's characteristics, detailed

experimental protocols for its use in single-molecule techniques, and visualizations of relevant

workflows.

Core Photophysical and Chemical Properties
ATTO 633 is a cationic dye that exhibits robust fluorescence across a wide pH range, making it

suitable for diverse experimental conditions.[1][2][3] Its key characteristics are summarized in

the table below, providing a quick reference for experimental design.
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Property Value Reference(s)

Excitation Maximum (λex) 629 - 630 nm [1][2]

Emission Maximum (λem) 651 - 657 nm [1][4]

Molar Extinction Coefficient

(εmax)
130,000 M⁻¹cm⁻¹ [1][5]

Fluorescence Quantum Yield

(Φf)
0.64 [1][5]

Fluorescence Lifetime (τfl) 3.2 - 3.3 ns [1][5]

Recommended Laser Line 633 nm [5]

Common Emission Filter Cy®5 [5]

pH Stability Stable between pH 2 and 11 [1][2][4]

Charge (post-coupling) +1 [2][3][4]

Experimental Protocols for Single-Molecule
Applications
The utility of ATTO 633 in single-molecule studies is critically dependent on proper labeling of

the target biomolecule and the specific experimental setup. Below are detailed protocols for

common labeling strategies and single-molecule imaging techniques.

Protein and Oligonucleotide Labeling
Site-specific labeling of proteins and nucleic acids is the foundational step for most single-

molecule experiments. ATTO 633 is commercially available with various reactive groups to

facilitate this process.

1. Amine-Reactive Labeling using ATTO 633 NHS Ester:

This method targets primary amines, such as the N-terminus of proteins and the ε-amino group

of lysine residues.
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Materials:

ATTO 633 NHS ester

Protein or amine-modified oligonucleotide

Bicarbonate buffer (0.1 M, pH 8.3) or Carbonate buffer (0.2 M, pH 8-9) for oligonucleotides

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Purification column (e.g., Sephadex G-25)

Protein Labeling Protocol:[2]

Dissolve the protein in bicarbonate buffer to a concentration of 2 mg/mL. Ensure the

solution is free of amine-containing buffers like Tris.

Immediately before use, dissolve ATTO 633 NHS ester in DMF or DMSO to a

concentration of 2 mg/mL.

Add a 2 to 15-fold molar excess of the reactive dye to the protein solution. The optimal

ratio should be determined empirically for each protein.

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

Separate the labeled protein from unreacted dye using a gel filtration column.

Oligonucleotide Labeling Protocol:[2]

Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.

Prepare a 5 mg/mL solution of ATTO 633 NHS ester in anhydrous DMF.

Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.

Incubate at room temperature for 2 hours with shaking.

Purify the labeled oligonucleotide using gel filtration or HPLC.
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2. Thiol-Reactive Labeling using ATTO 633 Maleimide:

This strategy is used for site-specific labeling of cysteine residues in proteins.

Materials:

ATTO 633 Maleimide

Protein with accessible cysteine residue(s)

Phosphate-Buffered Saline (PBS), pH 7.4

Anhydrous, amine-free DMF or DMSO

Purification column (e.g., Sephadex G-25)

Protocol:

Dissolve the protein in PBS, pH 7.4.

Prepare a stock solution of ATTO 633 Maleimide in DMF or DMSO.

Add a 1.3-fold molar excess of the reactive dye per sulfhydryl group to the protein solution.

Incubate the reaction at room temperature. The reaction is typically complete within 5-10

minutes.

Purify the labeled protein using a gel filtration column to remove unreacted dye.

3. Bioorthogonal Labeling using Click Chemistry (ATTO 633 Azide):

Click chemistry offers a highly specific method for labeling biomolecules that have been

modified to contain an alkyne or azide group.

Materials:[6][7]

ATTO 633 Azide

Alkyne-modified oligonucleotide or protein
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Copper (I) catalyst (e.g., from a Cu-TBTA complex)

Reducing agent (e.g., Ascorbic acid)

DMSO/t-BuOH (1:1)

Oligonucleotide Labeling Protocol:[6]

Dissolve the alkyne-modified oligonucleotide in water to a 2 mM concentration.

Dissolve ATTO 633 Azide in DMSO/t-BuOH to a 50 mM concentration.

In a reaction vial, combine the oligonucleotide solution with a 2-10 fold molar excess of the

ATTO 633 Azide solution.

Add the copper catalyst and reducing agent.

Incubate the reaction for 30 minutes at 40-45°C or for 3 hours at 25°C.

Precipitate the labeled oligonucleotide with cold ethanol to purify.

Single-Molecule Fluorescence In Situ Hybridization
(smFISH)
smFISH allows for the detection and quantification of individual RNA molecules in fixed cells.

Principle: A set of short, single-stranded DNA probes, each labeled with a fluorescent dye

like ATTO 633, are hybridized to a target RNA molecule. The combined fluorescence from

multiple probes bound to the same RNA makes it detectable as a single diffraction-limited

spot.[8][9]

Probe Design and Labeling:[8][9]

Design a set of 25-48 short (18-22 nucleotides) DNA oligonucleotides complementary to

the target RNA sequence.

Synthesize the oligonucleotides with a 3' modification for enzymatic labeling.
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Label the probes with ATTO 633-ddUTP using a terminal deoxynucleotidyl transferase

(TdT) reaction. A 2.5 to 3-fold excess of the labeled ddUTP is typically sufficient.[9]

Purify the labeled probes.

Hybridization Protocol (for adherent cells):[8]

Fix and permeabilize cells grown on coverslips.

Prepare a hybridization buffer containing the labeled probe set.

Incubate the coverslips with the hybridization buffer at 37°C for 3 hours to overnight in a

humidified chamber.

Wash the coverslips to remove unbound probes.

Mount the coverslips on a microscope slide for imaging.

Single-Molecule Pull-Down (SiMPull)
SiMPull combines immunoprecipitation with single-molecule fluorescence microscopy to study

endogenous protein complexes from cell lysates.[10][11][12][13]

Principle: Antibodies specific to a protein of interest are immobilized on a passivated

microscope slide. Cell lysate is then added, allowing the antibody to capture the target

protein and its interacting partners. The captured complexes are then visualized using a

fluorescently labeled antibody or by imaging a fluorescent protein tag.[12][13]

Protocol Outline:

Passivate a microscope slide and coverslip with mPEG to prevent non-specific binding.

Immobilize biotinylated antibodies against the bait protein via a streptavidin-biotin linkage.

Prepare cell lysate under conditions that preserve protein-protein interactions.

Incubate the lysate with the antibody-coated surface.

Wash away unbound cellular components.
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Add a fluorescently labeled detection antibody (e.g., with ATTO 633) or image a

fluorescently tagged prey protein using Total Internal Reflection Fluorescence (TIRF)

microscopy.

Direct Stochastic Optical Reconstruction Microscopy
(dSTORM)
dSTORM is a super-resolution imaging technique that relies on the stochastic photoswitching

of fluorophores to reconstruct an image with sub-diffraction-limit resolution.

Principle: Most fluorophores are kept in a stable, non-fluorescent "dark" state. A small,

stochastic subset of molecules is transiently switched back to the fluorescent "on" state,

imaged, and then localized with high precision. This process is repeated over thousands of

frames to build the final super-resolution image.[14][15][16]

Imaging Buffer: The composition of the imaging buffer is critical for inducing and maintaining

the blinking of the fluorophores. A common dSTORM buffer for red dyes like ATTO 633
includes:[17]

A primary thiol (e.g., β-mercaptoethanol (BME) or mercaptoethylamine (MEA))

An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose)

A buffer to maintain pH (e.g., Tris-HCl)

Imaging Protocol Outline:

Label the structure of interest in fixed cells with an ATTO 633-conjugated antibody.

Mount the sample in the dSTORM imaging buffer.

Use a high-power laser (e.g., 640 nm) to excite the fluorophores and drive most of them

into the dark state.

Acquire a time-series of images, capturing the stochastic blinking of individual molecules.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b15556691?utm_src=pdf-body
https://m.youtube.com/watch?v=dZoxc3h-AwM
https://www.youtube.com/watch?v=H8EfCMO9jmk
https://www.biozentrum.uni-wuerzburg.de/en/super-resolution/archiv/super-resolution-imaging/
https://www.benchchem.com/product/b15556691?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9735909/
https://www.benchchem.com/product/b15556691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process the image series with localization software to determine the precise coordinates

of each blinking event.

Reconstruct the final super-resolution image from the localized coordinates.

Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows.

Protein
(in Bicarbonate Buffer pH 8.3)

Incubation
(Room Temp, 30-60 min)

ATTO 633 NHS Ester
(dissolved in DMSO/DMF)

Purification
(Gel Filtration) ATTO 633 Labeled Protein

Click to download full resolution via product page

Workflow for Protein Labeling with ATTO 633 NHS Ester.
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Surface Preparation

Pull-Down Assay
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Single-Molecule Pull-Down (SiMPull) Experimental Workflow.
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Conformational Cycle of Hsp90 Studied by smFRET.

Conclusion
ATTO 633 is a versatile and robust fluorescent probe that is well-suited for a variety of single-

molecule detection techniques. Its favorable photophysical properties, combined with a range

of available reactive derivatives, enable researchers to specifically label biomolecules and

study their dynamics and interactions at the nanoscale. The detailed protocols and workflows

provided in this guide serve as a starting point for the successful implementation of ATTO 633
in single-molecule experiments, from basic labeling to advanced super-resolution imaging. As

with any single-molecule study, careful optimization of labeling, imaging conditions, and data

analysis is crucial for obtaining high-quality, reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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